3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile
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Overview
Description
“3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile” is a chemical compound with a molecular weight of 294.3 . It’s a versatile compound with immense potential for scientific research. Its unique structure allows for diverse applications, making it a valuable tool in various fields of study.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in the literature . For instance, the synthesis of 4-amino-3-trifluoromethylpyrazoles involves the hydrogenation of 4-nitrosopyrazoles under pressure in the presence of a Pd/C catalyst at 50°C in ethanol .Physical and Chemical Properties Analysis
“this compound” is a hygroscopic compound . It has a molecular weight of 294.3 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Molecular Structure
The compound 4-[(4-methyl-5-phenyl-4H1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, similar in structure to the requested compound, was synthesized and characterized using FT-IR and X-ray diffraction methods. This study highlights the compound's molecular structure and its intermolecular hydrogen bonds (Çoruh, U., Ustabaş, R., Akçay, H., Menteşe, E., & López, E. V., 2016).
Photovoltaic Applications
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), was used as an additive in polymer solar cells (PSCs), demonstrating an increase in power conversion efficiency. This implies potential photovoltaic applications for related compounds (Jeong, S., Woo, S., Lyu, H., & Han, Y., 2011).
Crystal Structure Analysis
The crystal structure of compounds like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, providing insights into the arrangement and bonding in similar aromatic compounds. Such analyses are crucial for understanding the physical properties of these compounds (Zhang, W.-q., 2013).
Antitumor Activity
A compound with a similar trifluoromethyl group, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showed distinct inhibitory capacity against cancer cell lines. This suggests that related compounds might have potential in cancer research (Ji, X., Jin, L., Zhao, C.-b., Zheng, N., Song, J., Ge, H., Liu, Q., & Lu, J.-F., 2018).
Photocatalysis and Polymerization
Derivatives of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile were used as photosensitizers in various polymerization processes, suggesting potential applications in photocatalytic and polymerization fields (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetAurora kinase A , a protein that plays a crucial role in cell division .
Pharmacokinetics
The compound’s molecular weight of294.3 suggests it may have suitable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Biochemical Analysis
Biochemical Properties
Molecules with a -CF3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile is not well defined. It is known that molecules with a -CF3 group can interact with proteins through hydrogen bonding, which can influence enzyme activity .
Properties
IUPAC Name |
3-amino-4-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c15-14(16,17)10-2-1-3-11(7-10)20-13-5-4-9(8-18)6-12(13)19/h1-7H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBUSBNDDQZYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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